Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c1-2-17-8(16)6-4(10)3-5(11)15-7(6)9(12,13)14/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORYFIJNPCWTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate typically involves the esterification of 4,6-dichloro-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted nicotinates.
- Reduction reactions produce amine or alcohol derivatives.
- Oxidation reactions result in carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine and Pyrimidine Derivatives
(a) Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate
- Structure: Shares a pyridine core with -CF₃ at position 6 but incorporates a pyrrole-methyl-cyano substituent at position 3.
- Synthesis : Yielded 21% via nucleophilic substitution, with ESIMS m/z 328.2 .
(b) Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Structure : Pyrimidine core (two nitrogen atoms) with -CF₃ at position 4 and -Cl at position 2.
- Key Differences : Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity than pyridines, affecting pharmacokinetic properties. The -Cl and -CF₃ positions also differ, altering electronic effects .
(c) 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- Structure : Pyrimidine with -Cl at positions 4/6 and a methylsulfonyl (-SO₂Me) group at position 2.
Partially Saturated Pyridine Derivatives
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structure : Partially saturated tetrahydropyridine ring with -CF₃ at position 2 and an ester at position 3.
- Key Differences : Reduced aromaticity due to saturation lowers thermal stability (melting point: 128–130°C) compared to fully aromatic pyridines. Molecular weight (237.18) is lower due to fewer substituents .
Quinoline Derivatives
Ethyl 4-chloro-6-(trifluoromethyl)-3-quinolinecarboxylate
- Structure: Quinoline core with -CF₃ at position 6, -Cl at position 4, and an ester at position 3.
- Key Differences: The fused benzene ring in quinoline increases lipophilicity and may enhance binding to hydrophobic biological targets compared to pyridine derivatives .
Structural and Functional Analysis: Data Table
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step halogenation and functionalization of a pyridine core. For example:
Trifluoromethylation : Introduce the CF₃ group via nucleophilic substitution using CF₃Cu or electrophilic reagents under anhydrous conditions.
Chlorination : Use POCl₃ or PCl₅ at reflux (80–110°C) to achieve 4,6-dichloro substitution.
Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC.
- Critical Factors : Temperature control during chlorination prevents over-halogenation, while solvent choice (e.g., DMF vs. THF) affects reaction rates and purity .
Q. How can spectroscopic techniques (NMR, LCMS) be optimized to characterize this compound?
- 1H NMR : Expect signals for the ethyl ester group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and pyridine protons (δ 8.0–8.5 ppm). The CF₃ group causes deshielding of adjacent protons.
- LCMS/HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks ([M+H]+ ≈ 303.0).
- ESIMS : Monitor for characteristic fragments, such as loss of the ethyl group (m/z 255) or Cl⁻ (m/z 35/37) .
Q. What role does the trifluoromethyl group play in the compound’s reactivity and stability?
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring and directing further substitutions (e.g., nucleophilic attacks at the 3-position).
- Metabolic Stability : CF₃ improves resistance to oxidative degradation, making the compound suitable for pharmacokinetic studies.
- Comparative Data : Analogues lacking CF₃ show reduced thermal stability and altered reactivity patterns in cross-coupling reactions .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered Cl positions) be resolved during structural refinement?
- Refinement Strategy : Use SHELXL for small-molecule refinement. Apply restraints to Cl positions if disorder is observed. Validate with Hirshfeld surface analysis to assess intermolecular interactions.
- Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) minimizes thermal motion artifacts.
- Troubleshooting : If R-factors remain high (>0.05), re-examine solvent mask parameters or test twin refinement for possible crystal twinning .
Q. What computational methods are effective for predicting electronic effects of substituents on pyridine-based systems?
- DFT Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) reliably predict charge distribution.
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess conformational stability.
- Case Study : Comparative studies with ethyl 4,6-dichloropyridine-3-carboxylate (lacking CF₃) show significant differences in LUMO energy (-2.1 eV vs. -1.7 eV), impacting reactivity .
Q. How can regioselectivity challenges in halogenation be addressed to avoid byproducts?
- Directed Halogenation : Use Lewis acids (e.g., FeCl₃) to polarize the pyridine ring, favoring Cl addition at the 4,6-positions.
- Protection/Deprotection : Temporarily block reactive sites (e.g., 3-carboxylate) with Boc groups before halogenation.
- Validation : Monitor reaction progress via TLC (silica, hexane/EtOAc 7:3) and isolate intermediates for NMR confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
